molecular formula C24H34ClNO3 B12756877 Benzenemethanol, 4-methyl-alpha-((propyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride CAS No. 116680-68-3

Benzenemethanol, 4-methyl-alpha-((propyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride

Cat. No.: B12756877
CAS No.: 116680-68-3
M. Wt: 420.0 g/mol
InChI Key: AAQITVFWKKQQQJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Benzenemethanol, 4-methyl-alpha-((propyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride involves multiple steps. The synthetic route typically includes the reaction of benzenemethanol derivatives with propylamine and naphthalene derivatives under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Benzenemethanol, 4-methyl-alpha-((propyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzenemethanol, 4-methyl-alpha-((propyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-methyl-alpha-((propyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Benzenemethanol, 4-methyl-alpha-((propyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride can be compared with other similar compounds, such as:

    Benzenemethanol, 4-methoxy-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride: This compound has a methoxy group instead of a methyl group, which may affect its chemical properties and reactivity.

    Benzenemethanol, 4-methyl-alpha-((propyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, sulfate: The sulfate salt form of the compound may have different solubility and stability characteristics compared to the hydrochloride form.

Properties

CAS No.

116680-68-3

Molecular Formula

C24H34ClNO3

Molecular Weight

420.0 g/mol

IUPAC Name

2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-propylamino]-1-(4-methylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C24H33NO3.ClH/c1-5-12-25(16-22(26)18-8-6-17(2)7-9-18)21-11-10-19-14-23(27-3)24(28-4)15-20(19)13-21;/h6-9,14-15,21-22,26H,5,10-13,16H2,1-4H3;1H

InChI Key

AAQITVFWKKQQQJ-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC(C1=CC=C(C=C1)C)O)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl

Origin of Product

United States

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